N-Allyl-4-chloroaniline

Description

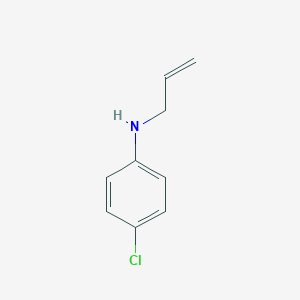

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBBLCDOQHNWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291104 | |

| Record name | N-Allyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13519-80-7 | |

| Record name | NSC73155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Allyl-4-chloroaniline

CAS Number: 13519-80-7

This technical guide provides a comprehensive overview of N-Allyl-4-chloroaniline, a substituted aniline derivative of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectral characterization, and potential biological relevance, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

This compound is a derivative of 4-chloroaniline. While specific experimental data for the N-allyl derivative is not extensively documented in publicly available literature, properties can be extrapolated from its precursor and related compounds. The introduction of the allyl group is expected to decrease the melting point and increase the boiling point compared to 4-chloroaniline, and it will also affect its solubility characteristics.

Table 1: Physicochemical Properties of 4-chloroaniline (Precursor)

| Property | Value | Reference |

| CAS Number | 106-47-8 | [1] |

| Molecular Formula | C₆H₆ClN | [1] |

| Molecular Weight | 127.57 g/mol | |

| Appearance | White or pale yellow solid | [1] |

| Melting Point | 67-72 °C | [2][3][4] |

| Boiling Point | 232 °C at 760 mmHg | [2][3][4] |

| Density | 1.169 - 1.43 g/cm³ | [2][3] |

| Solubility in Water | 2.2 - 2.6 g/L at 20 °C | [3][5] |

| logP (Octanol-Water Partition Coefficient) | 1.83 - 1.87 | [1] |

Synthesis and Purification

This compound is primarily synthesized through the N-allylation of 4-chloroaniline. This reaction involves the substitution of a hydrogen atom on the amino group with an allyl group, typically from an allyl halide like allyl bromide. The reaction can be influenced by the choice of solvent, base, and catalyst, and may produce the disubstituted N,N-diallyl-4-chloroaniline as a byproduct.[6]

General Experimental Protocol for N-Allylation

Materials:

-

4-chloroaniline

-

Allyl bromide

-

Anhydrous potassium carbonate or another suitable base

-

Acetone or another suitable solvent

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline in a suitable solvent such as acetone.

-

Add a base, for example, anhydrous potassium carbonate, to the mixture.

-

Slowly add allyl bromide to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Procedure:

-

Extraction: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Column Chromatography: For higher purity, the product can be subjected to column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any byproducts. A mixture of hexane and ethyl acetate is often a good starting point.

-

Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected and reported spectral data for the precursor, 4-chloroaniline, which serve as a reference for the characterization of the N-allylated product.

Table 2: Spectral Data of 4-chloroaniline (Precursor)

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 3.68 (s, 2H, NH₂), 6.63 (d, J=8.4 Hz, 2H, ArH), 7.12 (d, J=8.5 Hz, 2H, ArH) | [7] |

| ¹³C NMR (CDCl₃) | δ 116.25, 123.16, 129.13, 144.95 | [1][7] |

| FT-IR (KBr, cm⁻¹) | 3480, 3390 (N-H stretch), 1620 (N-H bend), 1495 (C=C stretch), 820 (C-Cl stretch) | [8] |

| Mass Spectrometry (EI) | m/z 127 (M⁺), 92, 65 | [1] |

| UV-Vis (Ethanol) | λmax 242 nm, 295 nm | [1] |

For this compound, the ¹H NMR spectrum is expected to show additional signals corresponding to the allyl group: a doublet for the two protons of the CH₂ adjacent to the nitrogen, a multiplet for the CH proton, and two doublets for the terminal vinyl protons. The ¹³C NMR will show three additional signals for the allyl group carbons. The FT-IR spectrum will show the presence of C-H stretching from the allyl group and the disappearance of one of the N-H stretching bands if monosubstitution is achieved.

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of N-substituted aniline derivatives has been investigated for various pharmacological properties. N-allylanilines are recognized as important precursors for the synthesis of bioactive compounds, including those with indole and dihydroindole nuclei.[6][9] Some N-substituted anilines have shown antifungal and cytotoxic activities.[10] Furthermore, aniline derivatives have been explored for their potential in treating conditions like heart failure.[11] The introduction of an allyl group can modulate the lipophilicity and steric properties of the parent aniline, potentially influencing its biological interactions.

Safety and Handling

The safety precautions for this compound should be based on the known hazards of its precursor, 4-chloroaniline, and other substituted anilines. 4-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[12] It is also very toxic to aquatic life with long-lasting effects.

General Safety Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the identification and quantification of aniline derivatives.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be employed, particularly for less volatile or thermally labile compounds.[14][15]

Analytical Workflow

Caption: General analytical workflow for the determination of this compound.

References

- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]

- 4. 4-Chloroaniline 98 106-47-8 [sigmaaldrich.com]

- 5. webqc.org [webqc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cpachem.com [cpachem.com]

- 13. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. agilent.com [agilent.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-Allyl-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-4-chloroaniline is a derivative of 4-chloroaniline, a compound of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the physicochemical properties of this compound is crucial for its application in drug design, development, and formulation. This technical guide provides a summary of the known properties of this compound and details the experimental protocols required to determine its key physicochemical characteristics. Furthermore, this guide presents a schematic for its synthesis and a hypothetical metabolic pathway to aid in further research and development.

Physicochemical Properties

| Property | This compound | 4-Chloroaniline |

| CAS Number | 13519-80-7[1] | 106-47-8[2] |

| Molecular Formula | C₉H₁₀ClN | C₆H₆ClN[3] |

| Molecular Weight | 167.64 g/mol | 127.57 g/mol [2] |

| Melting Point | To be determined | 67-70 °C[2][4][5] |

| Boiling Point | To be determined | 232 °C[2][4][5] |

| Aqueous Solubility | To be determined | Limited solubility in water, more soluble at higher temperatures.[6] Soluble in organic solvents like ethanol, methanol, and acetone.[6] |

| pKa | To be determined | 4.15 |

| LogP | To be determined | 1.83 |

Synthesis of this compound

This compound can be synthesized via the allylation of 4-chloroaniline. This reaction can be carried out using various methods, including conventional heating and ultrasonication.[3][4][5] The synthesis may result in the formation of the byproduct N,N-diallyl-4-chloroaniline.[7]

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of N,N-diallylanilines

This protocol is adapted from a general procedure for the diallylation of anilines and can be modified for the synthesis of this compound.[8]

Materials:

-

4-chloroaniline (10 mmol)

-

Allyl bromide (20 mmol)

-

Mg-Al hydrotalcite (HT5) (20 wt. % of aniline)

-

Aqueous ethanol (50% v/v, 20 mL)

-

Ethyl acetate

-

Aqueous NaHCO₃ (20%)

-

Na₂SO₄

-

Round bottom flask (25 mL)

-

Stirrer

-

G4 sintered glass funnel

Procedure:

-

In a 25 mL round bottom flask, combine 4-chloroaniline (10 mmol), allyl bromide (20 mmol), and HT5 (20 wt. % of aniline) in aqueous ethanol (50% v/v, 20 mL).

-

Stir the reaction mixture at room temperature. The reaction of p-nitroaniline at room temperature was reported to be sluggish, so heating to 80°C may be necessary for 4-chloroaniline as well.[8]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion of the reaction, evaporate the ethanol.

-

Add ethyl acetate (5 mL) to the reaction mass and filter the catalyst through a G4 sintered glass funnel.

-

Wash the solid catalyst with ethyl acetate (2 mL).

-

Treat the filtrate with aqueous NaHCO₃ (5 mL, 20%).

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over Na₂SO₄.

-

The crude product can then be purified, for example, by column chromatography.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.[9]

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

-

Thermometer

Procedure:

-

Load a small amount of the finely powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]

-

Place the capillary tube in the heating block of the melting point apparatus.[10]

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[9]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).[10]

-

A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[9]

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid.

Materials:

-

Liquid sample of this compound

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[11][12]

-

Thermometer

-

Stand and clamp

Procedure:

-

Place a small amount of the liquid sample into the fusion tube.[12]

-

Invert a capillary tube (sealed end up) and place it into the liquid in the fusion tube.[11][12]

-

Attach the fusion tube to a thermometer and place the assembly in the heating apparatus, ensuring the heat is distributed evenly.[11]

-

Heat the apparatus slowly.[11]

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid vaporizes.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point of the liquid.[11]

Determination of Aqueous Solubility

Solubility is a fundamental property that influences a compound's behavior in biological systems.

Materials:

-

This compound

-

Distilled water

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of this compound and place it in a test tube.

-

Add a known volume of distilled water in small increments, shaking vigorously after each addition.[13]

-

Continue adding water until the solid is completely dissolved or until a significant volume of water has been added without complete dissolution.

-

If the compound dissolves, it can be classified as soluble. If not, it is considered insoluble or sparingly soluble under these conditions.

-

For a quantitative measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.[14][15]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16]

-

The LogP is the logarithm (base 10) of the partition coefficient.[16]

Hypothetical Metabolic Pathway

The metabolic fate of this compound has not been explicitly studied. However, based on the known metabolism of anilines and allylic compounds, a hypothetical pathway can be proposed. Aniline and its derivatives are known to undergo N-oxidation and ring hydroxylation. The allyl group may be susceptible to epoxidation and subsequent hydrolysis.

Caption: Hypothetical metabolic pathway of this compound.

References

- 1. 13519-80-7|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Chloroaniline 98 106-47-8 [sigmaaldrich.com]

- 3. 4-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. 4-Chloroaniline 98 106-47-8 [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. agilent.com [agilent.com]

- 15. acdlabs.com [acdlabs.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: N-Allyl-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Allyl-4-chloroaniline, a derivative of 4-chloroaniline with potential applications in organic synthesis and drug discovery. This document details the compound's molecular weight and provides a putative synthesis protocol. Due to the limited availability of experimental data for this compound, this guide also presents extensive data for its precursor, 4-chloroaniline, including its physicochemical properties and comprehensive spectroscopic data. This information serves as a valuable reference for researchers working with or synthesizing this and related compounds.

Compound Identification

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.635 g/mol |

| CAS Number | 13519-80-7 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-allylation of 4-chloroaniline. This reaction involves the substitution of a hydrogen atom on the amino group of 4-chloroaniline with an allyl group, commonly from an allyl halide. The reaction can be promoted by a base and may be catalyzed by transition metals or accelerated using ultrasonication.[1][2] A general reaction scheme is presented below.[3]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-Allyl-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-Allyl-4-chloroaniline, a significant synthetic intermediate. By detailing the synthesis, spectroscopic analysis, and data interpretation, this document serves as a valuable resource for professionals in chemical research and drug development.

Synthesis of this compound

This compound is synthesized via the N-allylation of 4-chloroaniline. This reaction involves the introduction of an allyl group to the nitrogen atom of the aniline derivative. A common method for this synthesis is the reaction of 4-chloroaniline with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct.[1] To enhance reaction rates and yields, ultrasonication has been explored as an effective methodology.

The reaction scheme is as follows:

Caption: Synthesis of this compound.

A potential byproduct of this reaction is the N,N-diallyl-4-chloroaniline, where two allyl groups are attached to the nitrogen atom. Reaction conditions can be optimized to favor the formation of the desired mono-allylated product.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For a comparative analysis, the spectroscopic data of the starting material, 4-chloroaniline, is also presented.

Spectroscopic Data of 4-Chloroaniline (Starting Material)

| Technique | Data |

| ¹H NMR | Aromatic Protons: Signals in the aromatic region. NH₂ Protons: A broad singlet corresponding to the amine protons. |

| ¹³C NMR | Aromatic Carbons: Typically four signals in the aromatic region (due to symmetry), with the carbon attached to the chlorine atom being significantly deshielded. |

| IR (cm⁻¹) | N-H Stretching: Doublet in the region of 3300-3500 cm⁻¹ (characteristic of a primary amine). Aromatic C-H Stretching: Above 3000 cm⁻¹. C=C Aromatic Stretching: Peaks around 1600 cm⁻¹. C-N Stretching: Around 1300 cm⁻¹. C-Cl Stretching: In the fingerprint region. |

| Mass Spec. | Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 4-chloroaniline, showing the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 in an approximate 3:1 ratio). |

Expected Spectroscopic Data for this compound (Product)

The following table summarizes the expected spectroscopic data for this compound, which is crucial for its identification and differentiation from the starting material.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Allyl Protons: A set of characteristic signals for the allyl group: a doublet for the two terminal vinyl protons (=CH₂), a multiplet for the internal vinyl proton (-CH=), and a doublet for the two methylene protons (-CH₂-N). Aromatic Protons: Signals in the aromatic region, potentially showing a shift compared to 4-chloroaniline due to the N-allyl group. NH Proton: A broad singlet for the secondary amine proton. The integration of these signals will correspond to the number of protons in each environment. |

| ¹³C NMR | Allyl Carbons: Three distinct signals for the allyl group: one for the methylene carbon (-CH₂-N) and two for the vinyl carbons (-CH= and =CH₂). Aromatic Carbons: Typically four signals in the aromatic region, with potential shifts due to the N-substitution. |

| IR (cm⁻¹) | N-H Stretching: A single sharp peak in the region of 3300-3500 cm⁻¹ (characteristic of a secondary amine), replacing the doublet of the primary amine in the starting material. C=C Alkene Stretching: A peak around 1640 cm⁻¹ corresponding to the allyl double bond. C-N Stretching: Shifted compared to the starting material. Aromatic C-H and C=C vibrations will still be present. |

| Mass Spec. | Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound, also exhibiting the isotopic pattern for a chlorine-containing compound. Fragmentation Pattern: Characteristic fragments resulting from the loss of the allyl group or other fragmentation pathways of the molecule. |

Experimental Protocols

A detailed experimental protocol is essential for the reproducible synthesis and purification of this compound.

Synthesis of this compound

Materials:

-

4-Chloroaniline

-

Allyl bromide

-

A suitable base (e.g., potassium carbonate, sodium carbonate, or triethylamine)

-

A suitable solvent (e.g., acetone, acetonitrile, or ethanol)

-

Ultrasonic bath (optional)

Procedure:

-

Dissolve 4-chloroaniline in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

While stirring, add allyl bromide dropwise to the mixture.

-

If using ultrasonication, place the flask in an ultrasonic bath and sonicate for the desired time. Alternatively, the reaction mixture can be stirred at room temperature or heated under reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the base and its salt.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate this compound.

Spectroscopic Analysis

Instrumentation:

-

NMR: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

MS: A mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis.

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound, from synthesis to final confirmation, is depicted in the following workflow diagram.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of N-Allyl-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Allyl-4-chloroaniline. It includes a comprehensive data summary, a detailed experimental protocol, and visualizations to aid in the understanding of the molecular structure and the principles of its spectroscopic analysis.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinylic, and allylic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Multiplicity | Integration | Chemical Shift (δ) (ppm) | Coupling Constant (J) (Hz) |

| Ar-H (ortho to NH) | Doublet | 2H | 6.56 | 8.7 |

| Ar-H (meta to NH) | Doublet | 2H | 7.07 | 8.7 |

| =CH- | Multiplet | 1H | 5.91-6.01 | - |

| =CH₂ (trans) | Doublet of triplets | 1H | 5.25 | 17.2, 1.5 |

| =CH₂ (cis) | Doublet of triplets | 1H | 5.14 | 10.3, 1.3 |

| N-CH₂ | Doublet of triplets | 2H | 3.74 | 5.3, 1.5 |

| NH | Broad Singlet | 1H | 3.8 (variable) | - |

Note: The chemical shift of the N-H proton is variable and dependent on factors such as solvent and concentration.

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

-

Tune and match the probe for the ¹H nucleus.

-

Set the appropriate acquisition parameters, including:

-

Spectral width (e.g., -2 to 12 ppm)

-

Number of scans (typically 16 or 32 for a sample of this concentration)

-

Relaxation delay (e.g., 1-2 seconds)

-

-

Acquire the Free Induction Decay (FID).

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants of the signals.

Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled, corresponding to the data in the table above.

Caption: Molecular structure of this compound with proton assignments.

¹H NMR Analysis Workflow

This diagram outlines the logical workflow for the analysis of a synthesized compound using ¹H NMR spectroscopy.

Caption: General workflow for ¹H NMR analysis of a chemical compound.

¹³C NMR Spectral Analysis of N-Allyl-4-chloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Allyl-4-chloroaniline, a key intermediate in the synthesis of various bioactive molecules. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and a logical workflow for its synthesis.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 4-chloroaniline serves as a baseline. In deuterated chloroform (CDCl₃), the aromatic carbons of 4-chloroaniline exhibit signals at approximately 145.17 ppm (C-1, carbon bearing the amino group), 116.59 ppm (C-2 and C-6, ortho to the amino group), 129.42 ppm (C-3 and C-5, meta to the amino group), and 123.51 ppm (C-4, carbon bearing the chlorine atom)[1]. The introduction of an allyl group on the nitrogen atom will induce shifts in these signals and introduce new signals corresponding to the allyl group carbons.

The N-allyl group is expected to cause a slight downfield shift for the ipso-carbon (C-1) and minor shifts for the other aromatic carbons. The allyl group itself will display three distinct signals: one for the methylene carbon adjacent to the nitrogen, and two for the vinyl carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Prediction |

| C-1 (C-N) | ~146-148 | Downfield shift from 4-chloroaniline (145.17 ppm) due to N-alkylation. |

| C-2, C-6 | ~113-115 | Slight upfield shift compared to 4-chloroaniline (116.59 ppm). |

| C-3, C-5 | ~129 | Minimal change expected from 4-chloroaniline (129.42 ppm). |

| C-4 (C-Cl) | ~124-126 | Minor shift from 4-chloroaniline (123.51 ppm). |

| C-1' (N-CH₂) | ~46-48 | Typical range for an N-allyl methylene carbon. |

| C-2' (-CH=) | ~134-136 | Standard chemical shift for a substituted vinyl carbon. |

| C-3' (=CH₂) | ~117-119 | Typical chemical shift for a terminal vinyl carbon. |

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a detailed methodology for obtaining the ¹³C NMR spectrum of this compound, based on standard practices for similar aromatic amines[1][2].

1. Sample Preparation:

-

Accurately weigh approximately 20-30 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

2. NMR Spectrometer and Parameters:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance spectrometer, operating at a ¹³C frequency of 100 MHz or higher.

-

A standard 5 mm broadband probe is suitable for this analysis.

-

The sample temperature should be maintained at 298 K (25 °C).

3. Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument) should be used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds should be employed to ensure full relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Number of Scans: Depending on the sample concentration and spectrometer sensitivity, 128 to 1024 scans are typically averaged to obtain a good signal-to-noise ratio.

-

Proton Decoupling: Broadband proton decoupling (e.g., WALTZ-16) should be applied during the acquisition to simplify the spectrum to single lines for each carbon.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed after applying an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

The resulting spectrum should be phased and baseline corrected.

-

The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm) or the internal TMS standard (δ = 0.00 ppm).

Synthesis Workflow of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-chloroaniline and an allyl halide, such as allyl bromide, in the presence of a base. The logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of N-Allyl-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of N-Allyl-4-chloroaniline. This document details the expected vibrational frequencies, provides a methodology for spectral acquisition, and presents a logical workflow for analysis, serving as a vital resource for the characterization of this and similar compounds in research and development settings.

Introduction to this compound and its Spectroscopic Importance

This compound is an aromatic amine derivative with potential applications in organic synthesis and as a precursor for bioactive molecules. Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is crucial for confirming its synthesis and purity by identifying the characteristic vibrational modes of its key structural features: the substituted benzene ring, the secondary amine, and the allyl group.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known spectral data of 4-chloroaniline and other N-allyl compounds.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3350 - 3450 | N-H Stretch | Secondary Amine | Medium |

| 3010 - 3100 | =C-H Stretch (Aromatic & Vinylic) | Benzene Ring & Allyl Group | Medium |

| 2850 - 2960 | C-H Stretch (sp³ CH₂) | Allyl Group | Medium |

| 1630 - 1650 | C=C Stretch | Allyl Group | Medium |

| 1590 - 1610 | C=C Stretch (in-ring) | Benzene Ring | Strong |

| 1490 - 1510 | C=C Stretch (in-ring) | Benzene Ring | Strong |

| 1250 - 1350 | C-N Stretch | Aryl Amine | Strong |

| 1080 - 1100 | C-Cl Stretch | Chloro-Aromatic | Strong |

| 910 - 990 | =C-H Bend (out-of-plane) | Allyl Group | Strong |

| 810 - 840 | C-H Bend (out-of-plane, para-disubst.) | Benzene Ring | Strong |

Experimental Protocol for IR Spectroscopic Analysis

This section outlines a standard procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Objective: To acquire a high-quality FT-IR spectrum of this compound for structural elucidation and purity assessment.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Hydraulic press with pellet-making die

-

FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

In the agate mortar, grind approximately 1-2 mg of the this compound sample.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet-making die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction on the acquired spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.

Caption: Workflow for the FT-IR analysis of this compound.

Interpretation of the IR Spectrum

A detailed analysis of the IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations.

-

N-H Stretch: A medium intensity band in the region of 3350-3450 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Aromatic and vinylic C-H stretching vibrations are expected between 3010-3100 cm⁻¹. The sp³ C-H stretching of the allyl group's CH₂ will appear in the 2850-2960 cm⁻¹ region.

-

C=C Stretches: The stretching of the C=C double bond in the allyl group will give rise to a medium intensity peak around 1630-1650 cm⁻¹. The aromatic C=C in-ring stretching vibrations will result in strong bands in the 1590-1610 cm⁻¹ and 1490-1510 cm⁻¹ regions.

-

C-N Stretch: The stretching vibration of the aryl C-N bond is expected to produce a strong absorption band in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretch: A strong band indicating the C-Cl stretch is anticipated in the 1080-1100 cm⁻¹ region.

-

Out-of-Plane Bending: Strong absorptions corresponding to the out-of-plane =C-H bending of the allyl group should be observed between 910-990 cm⁻¹. A strong band in the 810-840 cm⁻¹ region is characteristic of the C-H out-of-plane bending for a para-disubstituted benzene ring.

By carefully analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, one can confirm the presence of all the key functional groups in this compound and thus verify its molecular structure.

An In-depth Technical Guide on the Solubility of N-Allyl-4-chloroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Allyl-4-chloroaniline in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthesis and purification protocols, and provides detailed experimental methodologies for determining quantitative solubility.

Introduction to this compound

This compound is an organic compound that serves as a valuable intermediate in the synthesis of various bioactive molecules, including those with indole and dihydroindole scaffolds. Its solubility in organic solvents is a critical parameter for its synthesis, purification, and application in subsequent chemical reactions. Understanding these solubility characteristics is essential for process development, reaction optimization, and formulation in medicinal chemistry and drug development.

Qualitative Solubility Profile

Based on a review of synthetic procedures, this compound is qualitatively soluble in a range of common organic solvents. This is inferred from its synthesis, work-up, and purification steps described in the literature.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvents | Solubility Indication |

| Ethers | Diethyl ether | Used as an extraction solvent during the work-up phase of its synthesis, indicating good solubility. |

| Esters | Ethyl acetate | Employed as a mobile phase component in column chromatography for purification, suggesting good solubility. For instance, a mixture of petroleum ether and ethyl acetate (100:1) has been used.[1] |

| Chlorinated Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Dichloromethane is used as a reaction solvent in some synthetic procedures. This compound is also soluble in deuterated chloroform (CDCl₃), as it is used as a solvent for NMR spectroscopic analysis. |

| Aprotic Polar Solvents | Acetone, Dimethylformamide (DMF) | Acetone and DMF are mentioned as solvents for the synthesis of this compound, indicating its solubility in these polar aprotic solvents.[2] |

| Hydrocarbons | Toluene, Hexane, Petroleum Ether | Toluene has been used as a solvent in reactions involving this compound. Hexane and petroleum ether are used as components of the mobile phase in column chromatography, suggesting some degree of solubility, likely lower than in more polar solvents.[1] |

| Alcohols | Ethanol, Methanol | Ethanol is used as a solvent for the synthesis of this compound from 4-chloroaniline and allyl bromide, indicating its solubility in alcohols.[3] |

It is important to note that this information is qualitative. For precise applications, quantitative determination of solubility at specific temperatures is recommended.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

Safety Precautions:

-

Handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate the synthesis pathway of this compound and a general workflow for experimental solubility determination.

Caption: Synthesis of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

N-Allyl-4-chloroaniline: A Technical Guide to Safety and Handling

Disclaimer: No specific safety and toxicological data for N-Allyl-4-chloroaniline has been found in publicly available literature or safety data sheets. This guide, therefore, extrapolates potential hazards from its parent compound, 4-chloroaniline. This information should be used as a baseline for establishing rigorous safety protocols. The addition of the allyl group may alter the toxicological profile, and thus, this compound should be handled with extreme caution as a substance with unknown but potentially significant hazards.

Executive Summary

This compound is a derivative of 4-chloroaniline, a compound recognized for its significant toxicity. Due to the absence of specific safety data for this compound, a conservative approach to handling is imperative. This document outlines the known hazards of the parent compound, 4-chloroaniline, and provides recommended safety and handling procedures that should be considered the minimum standard for its N-allyl derivative. Researchers, scientists, and drug development professionals must treat this compound as a substance that is potentially toxic if swallowed, in contact with skin, or if inhaled, a possible skin sensitizer, and a suspected carcinogen.

Hazard Identification and Classification (Based on 4-Chloroaniline)

The hazard profile of this compound is inferred from 4-chloroaniline. The primary concerns include acute toxicity, potential carcinogenicity, and environmental hazards.

GHS Hazard Statements for 4-Chloroaniline:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H350: May cause cancer.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

Toxicological Data (4-Chloroaniline)

All toxicological information presented here is for 4-chloroaniline and should be used as a conservative estimate for this compound.

Acute Toxicity: High levels of 4-chloroaniline can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[3][4] Symptoms include headache, dizziness, fatigue, and a blue coloration of the skin and lips (cyanosis).[3][4] Higher exposures can result in difficulty breathing, collapse, and even death.[3][4]

| Parameter | Route | Species | Value | Reference |

| LD50 | Oral | Rat (male) | 256.0 mg/kg | [5] |

| LC50 | Inhalation | Rat | 2,340 mg/m³ (4 h) | [5] |

| LD50 | Dermal | Rat (male) | 455.0 mg/kg | [5] |

Carcinogenicity: 4-Chloroaniline is classified as a substance that may cause cancer.[1] The International Agency for Research on Cancer (IARC) has classified it as Group 2B, possibly carcinogenic to humans.[2] It is presumed to have carcinogenic potential for humans.

Germ Cell Mutagenicity:

-

Ames test (Salmonella typhimurium): Negative

-

In vitro mammalian chromosome aberration test (Chinese hamster ovary cells): Negative

-

In vitro mammalian cell gene mutation test (Mouse lymphoma cells): Positive

-

Micronucleus test (Mouse bone marrow): Negative

Physical and Chemical Properties (4-Chloroaniline)

These properties are for 4-chloroaniline and may differ for this compound.

| Property | Value |

| Molecular Formula | C6H6ClN |

| Molecular Weight | 127.57 g/mol |

| Appearance | Light brown/pale yellow solid |

| Melting Point | 68 - 72 °C |

| Boiling Point | 232 °C |

| Flash Point | > 188 °C |

| Water Solubility | 2 - 3.9 g/L |

| Vapor Pressure | 0.02 mbar @ 20 °C |

| Log P (octanol/water) | 1.87 - 2.12 |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of new chemical entities are extensive. However, the methodologies for the key cited genotoxicity studies for 4-chloroaniline are based on established OECD guidelines.

-

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test): This test uses amino acid-requiring strains of Salmonella typhimurium to detect point mutations. The test compound, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. Revertant colonies are counted, and a significant increase compared to controls indicates mutagenic potential.

-

OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test: This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells (e.g., Chinese hamster ovary cells). Cells are exposed to the test substance, with and without metabolic activation. After a suitable treatment period, cells are harvested, stained, and metaphase cells are analyzed for chromosomal damage.

-

OECD Test Guideline 476: In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay): This assay detects gene mutations in mammalian cells. Mouse lymphoma L5178Y cells are typically used, and mutations at the thymidine kinase (TK) locus are measured. The assay distinguishes between gene mutations and clastogenic events.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for high toxicity, a stringent approach to handling is required.

Engineering Controls:

-

All work must be conducted in a certified chemical fume hood.

-

Use of a glove box for weighing and aliquoting solids is recommended to prevent dust generation.

-

Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[2]

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[3]

-

Skin and Body Protection: Wear a lab coat, and consider chemically resistant aprons or coveralls for larger quantities. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

-

Respiratory Protection: If there is a risk of dust or aerosol formation that cannot be controlled by engineering means, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

First Aid Measures

Immediate action is critical in case of exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[7]

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear full PPE, including respiratory protection.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[7]

-

Do not allow the substance to enter drains or waterways.

Waste Disposal:

-

Dispose of waste in accordance with all local, regional, and national regulations. This substance should be treated as hazardous waste.[3]

-

Consider incineration in a licensed facility equipped with an afterburner and scrubber.

Visualizations

Risk Assessment Workflow for Uncharacterized Compounds

Caption: Risk assessment workflow for handling chemicals with limited safety data.

References

Synthesis of N-Allyl-4-chloroaniline from 4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of N-Allyl-4-chloroaniline from 4-chloroaniline. This compound is a valuable intermediate in the synthesis of various bioactive compounds, including those with indole and dihydroindole nuclei.[1][2] This document details various synthetic methodologies, presents quantitative data in a structured format, and provides comprehensive experimental protocols. Furthermore, it includes visual representations of the reaction pathway and a general experimental workflow to facilitate a clear understanding of the process. The primary focus is on the N-allylation reaction, outlining conditions to optimize the yield of the desired mono-allylated product while minimizing the formation of the N,N-diallyl byproduct.[1]

Introduction

The N-allylation of anilines is a fundamental transformation in organic synthesis, yielding versatile building blocks for the preparation of a wide array of nitrogen-containing heterocyclic compounds. This compound, in particular, serves as a key precursor for pharmaceuticals and other biologically active molecules. The synthesis typically involves the reaction of 4-chloroaniline with an allylating agent, such as allyl bromide. Various strategies have been developed to promote this reaction, including catalyst-free methods in aqueous media and transition metal-catalyzed approaches.[3][4] A significant challenge in this synthesis is controlling the degree of allylation, as the secondary amine product can undergo a subsequent reaction to form the tertiary N,N-diallyl-4-chloroaniline.[1] This guide explores different reaction conditions and their impact on product selectivity and yield.

Reaction Pathway and Mechanism

The synthesis of this compound from 4-chloroaniline proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amino group in 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of the allylating agent (e.g., allyl bromide). This results in the formation of a new carbon-nitrogen bond and the displacement of the leaving group (e.g., bromide ion). The reaction can proceed to form the mono-allylated product, which can then be further allylated to the di-allylated byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Synthetic Methodologies and Data

Several methods for the N-allylation of 4-chloroaniline have been reported. The choice of methodology can significantly impact the reaction's efficiency, selectivity, and environmental footprint. This section summarizes key approaches and their associated quantitative data.

Catalyst-Free Synthesis in Aqueous Media

A highly selective diallylation of anilines with allyl bromide can be achieved in an aqueous alcohol solution in the presence of potassium carbonate without a catalyst.[3] While this method is optimized for diallylation, it provides insights into the reaction conditions. By carefully controlling the stoichiometry of the reactants, the formation of the mono-allylated product can be favored.

| Entry | Reactants (Molar Ratio) | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield of N,N-diallyl-4-chloroaniline (%) | Yield of this compound (%) | Reference |

| 1 | 4-Chloroaniline : Allyl Bromide (1:3) | C₂H₅OH : H₂O (2:1) | K₂CO₃ (4) | 70 | 3.5 | 77 | 10 | [3] |

Table 1: Catalyst-free allylation of 4-chloroaniline.

Palladium-Catalyzed Synthesis

Transition metal catalysis, particularly with palladium, offers an efficient route for N-allylation.[4] One approach involves a one-pot, two-step synthesis starting from 4-chloronitrobenzene. The nitro group is first reduced to an amine using a Palladium-on-Carbon (Pd/C) catalyst, followed by a palladium-catalyzed allylation with an allyl source like allyl alcohol.[4]

| Catalyst System | Reactants | Key Features | Yield (%) | Reference |

| Pd/C and Pd/phosphine ligand | 4-Chloronitrobenzene, H₂, Allyl alcohol | One-pot, two-step process; intermediate not isolated | >80 | [4] |

Table 2: Palladium-catalyzed synthesis of N-allyl anilines.

Ultrasonication-Assisted Synthesis

The use of ultrasonication can accelerate the allylation of 4-chloroaniline.[2][5][6] This method can enhance reaction rates and potentially improve yields.

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of this compound based on the catalyst-free method, which can be adapted and optimized.

Materials and Equipment

-

4-Chloroaniline

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Ethanol (C₂H₅OH)

-

Deionized water (H₂O)

-

Ethyl acetate

-

Petroleum ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Thin-layer chromatography (TLC) plates

Generalized Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Addition of Reagents: Add potassium carbonate (e.g., 4 equivalents) to the solution and stir until it dissolves. Subsequently, add allyl bromide (e.g., 1.5 equivalents for mono-allylation, this may need optimization to minimize diallylation) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 70 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to isolate the desired this compound.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-chloroaniline can be accomplished through various methods, with the choice of reaction conditions being crucial for controlling selectivity and achieving high yields. Catalyst-free methods in aqueous media and palladium-catalyzed reactions represent viable and efficient approaches. Careful optimization of parameters such as reactant stoichiometry, temperature, and reaction time is essential to favor the formation of the desired mono-allylated product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to successfully prepare this important chemical intermediate.

References

Reactivity of N-Allyl-4-chloroaniline with Electrophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-4-chloroaniline is a versatile synthetic intermediate possessing multiple reactive sites, making it a valuable building block in medicinal chemistry and materials science. Its reactivity is governed by the electronic interplay of the activating N-allyl-amino group, the deactivating chloro-substituent, and the intrinsic reactivity of the allyl moiety. This guide provides a comprehensive overview of the reactivity of this compound towards various electrophiles, covering reactions at the nitrogen atom, electrophilic substitution on the aromatic ring, and the intramolecular Aza-Claisen rearrangement. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and development.

Introduction: Structural Features and Reactivity Overview

This compound incorporates three key structural features that dictate its chemical behavior:

-

The Anilino Moiety: The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. The N-allyl group makes the nitrogen a secondary amine, capable of further substitution.

-

The Substituted Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effect of the amino group. This effect is tempered by the electron-withdrawing inductive effect of the para-chloro substituent. The interplay of these groups directs incoming electrophiles primarily to the ortho position relative to the amino group.

-

The Allyl Group: The carbon-carbon double bond in the allyl group is susceptible to electrophilic addition and is the key participant in the characteristic Aza-Claisen rearrangement.

These features allow for a diverse range of transformations, which can be selectively targeted by carefully choosing the electrophile and reaction conditions.

Figure 1: Key reactive sites of this compound for electrophilic attack.

Reactions at the Nitrogen Atom

The lone pair on the nitrogen atom of this compound makes it nucleophilic, readily reacting with electrophiles such as acylating and alkylating agents.

N-Acylation

N-acylation is a common transformation used to form amides, which can serve as protecting groups or as key structural motifs in pharmaceuticals. The reaction typically involves treating this compound with an acylating agent like an acid chloride or anhydride.[1] Catalyst-free methods are often efficient, though Lewis acids can be used for less reactive substrates.[1][2]

General Reaction: this compound + R-CO-X → N-Acyl-N-allyl-4-chloroaniline (where X = Cl, OCOR)

This reaction is generally fast and high-yielding. The resulting amide functionality reduces the electron-donating ability of the nitrogen, thus deactivating the aromatic ring towards subsequent electrophilic aromatic substitution. This property is often exploited to control selectivity in multi-step syntheses.[3]

N-Alkylation

Further alkylation of the secondary amine can occur, though it often requires more forcing conditions than the initial allylation of 4-chloroaniline. The reaction with allyl bromide, for instance, can lead to the formation of the tertiary amine, N,N-diallyl-4-chloroaniline.[4][5] Selectivity between mono- and di-allylation can be controlled by stoichiometry and reaction conditions.[5]

Electrophilic Aromatic Substitution (EAS)

The N-allyl group is a strong activating, ortho-, para-directing group, while the chloro substituent is a deactivating, ortho-, para-director. The directing effects are synergistic, strongly favoring substitution at the ortho position (C2 and C6) relative to the amino group.

Figure 2: Logical workflow for predicting regioselectivity in EAS reactions.

Halogenation

Due to the high activation of the ring by the amino group, halogenation of anilines is often rapid and can lead to polysubstitution. For this compound, reaction with an electrophilic bromine source (e.g., Br₂) would be expected to yield 2-bromo-4-chloro-N-allylaniline as the major product. To achieve monosubstitution, milder conditions and controlled stoichiometry are necessary.

Nitration

Direct nitration of anilines with strong acids like a nitric/sulfuric acid mixture is often problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NHR₂⁺). This ammonium group is a powerful deactivating meta-director, leading to a mixture of products and potential oxidation of the aniline ring.[6]

A common strategy to circumvent this is to first protect the amino group via acylation. The resulting amide is still an ortho-, para-director but is less activating, allowing for a more controlled nitration. The protecting group can then be removed by hydrolysis.[3]

Figure 3: Comparison of direct vs. protected nitration pathways.

Intramolecular Reactivity: The Aza-Claisen Rearrangement

Perhaps the most significant reaction of N-allylanilines is the Aza-Claisen rearrangement, a[7][7]-sigmatropic shift.[8] Upon heating, or in the presence of a Lewis acid catalyst, the allyl group migrates from the nitrogen atom to the ortho-carbon of the aromatic ring.[9][10] This concerted, intramolecular reaction is a powerful tool for carbon-carbon bond formation.

For this compound, the rearrangement exclusively yields 2-allyl-4-chloroaniline. If both ortho positions were blocked, migration to the para position could occur, but this is not the case here. Lewis acids such as BF₃·OEt₂, Sc(OTf)₃, or Y(OTf)₃ can significantly accelerate the reaction, allowing it to proceed at lower temperatures.[7]

Figure 4: Simplified mechanism of the Aza-Claisen rearrangement.

Summary of Reactivity Data

The following table summarizes the expected products and typical conditions for the reaction of this compound with various electrophiles. Specific yields are highly dependent on the precise reaction conditions.

| Reaction Type | Electrophile / Reagent | Typical Conditions | Major Product | Ref. |

| N-Acylation | Acetic Anhydride (Ac₂O) | Neat or in various solvents (Et₂O, H₂O), room temp. | N-acetyl-N-allyl-4-chloroaniline | [1] |

| N-Alkylation | Allyl Bromide | K₂CO₃, EtOH/H₂O, 70 °C | N,N-diallyl-4-chloroaniline | [5] |

| EAS: Halogenation | Bromine (Br₂) | CH₂Cl₂, 0 °C to RT | 2-Bromo-4-chloro-N-allylaniline | [11] |

| EAS: Nitration | HNO₃ / H₂SO₄ (via acylation) | 1. Ac₂O; 2. HNO₃/H₂SO₄, 0 °C; 3. HCl/H₂O, reflux | 2-Nitro-4-chloro-N-allylaniline | |

| Aza-Claisen | Heat or Lewis Acid (e.g., Y(OTf)₃) | Heat (e.g., >200 °C) or catalyst in solvent (e.g., CH₂Cl₂) | 2-Allyl-4-chloroaniline | [10] |

Key Experimental Protocols

Protocol: Synthesis of this compound[5]

-

To a round-bottomed flask, add 4-chloroaniline (10 mmol), potassium carbonate (K₂CO₃, 20 mmol), ethanol (20 mL), and water (10 mL).

-

Stir the mixture and add allyl bromide (12 mmol) dropwise.

-

Heat the reaction mixture to 70 °C and monitor by TLC until the starting material is consumed.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound. Over-allylation to form N,N-diallyl-4-chloroaniline is a potential side reaction.[4]

Protocol: N-Acylation with Acetic Anhydride[1]

-

In a flask, dissolve this compound (5 mmol) in diethyl ether (10 mL).

-

Add acetic anhydride (6 mmol) to the solution at room temperature.

-

Stir the mixture for 10-20 minutes. Monitor the reaction by TLC.

-

Upon completion, allow the mixture to stand at room temperature. The product, N-acetyl-N-allyl-4-chloroaniline, will often crystallize directly from the solution.

-

Collect the crystals by filtration and wash with a small amount of cold diethyl ether.

-

Air-dry the product to obtain the purified amide.

Protocol: Lewis Acid-Catalyzed Aza-Claisen Rearrangement[11]

Note: This is a general procedure adapted from reactions on similar N-allylanilines.

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (2 mmol) and dry dichloromethane (CH₂Cl₂, 10 mL).

-

Add the Lewis acid catalyst, for example, Yttrium (III) triflate (Y(OTf)₃, 0.4 mmol, 20 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Once the rearrangement is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to isolate 2-allyl-4-chloroaniline.

Conclusion

This compound demonstrates a rich and versatile reactivity profile. By careful selection of electrophiles and reaction conditions, chemists can selectively target the nitrogen atom, the activated aromatic ring, or induce an intramolecular rearrangement of the allyl group. This predictable, yet diverse, reactivity makes it an important precursor for the synthesis of complex heterocyclic systems and functionalized anilines, which are of significant interest to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research and development setting.

References

- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. Aza-Claisen Rearrangement | TCI AMERICA [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

N-Allyl-4-chloroaniline: A Versatile Precursor for the Synthesis of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-4-chloroaniline is a key chemical intermediate that serves as a valuable precursor for the synthesis of a diverse range of bioactive compounds. Its unique structural features, combining an aniline core with a reactive allyl group, make it an ideal starting material for the construction of various heterocyclic systems, most notably quinoline and quinazoline derivatives. These scaffolds are prevalent in numerous pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis of bioactive compounds from this compound, detailing experimental protocols, presenting quantitative bioactivity data, and illustrating key signaling pathways and experimental workflows.

Synthetic Pathways from this compound

Two primary synthetic strategies for elaborating this compound into complex bioactive molecules are intramolecular cyclization and palladium-catalyzed cross-coupling reactions, such as the Heck reaction.

Intramolecular Cyclization to Quinoline Derivatives

The intramolecular cyclization of N-allyl-anilines is a powerful method for the synthesis of quinoline scaffolds. An iodine-mediated electrophilic aromatic cyclization offers a mild and efficient route to produce substituted quinolines.[1]

Experimental Protocol: Iodine-Mediated Intramolecular Cyclization of this compound

-

Materials: this compound, Molecular Iodine (I₂), Potassium Carbonate (K₂CO₃), Chloroform (CHCl₃).

-

Procedure:

-

To a solution of this compound (1 mmol) in chloroform (10 mL), add potassium carbonate (2 mmol).

-

Add molecular iodine (1.2 mmol) portion-wise to the stirred suspension at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 6-chloro-4-methylquinoline.

-

-

Expected Yield: 75-85%.

-